
tert-Butyl 4-((6-fluoropyridin-2-yl)oxy)-1H-pyrazole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-((6-fluoropyridin-2-yl)oxy)-1H-pyrazole-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a fluoropyridinyl group and a tert-butyl ester. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Vorbereitungsmethoden
The synthesis of tert-Butyl 4-((6-fluoropyridin-2-yl)oxy)-1H-pyrazole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. The synthetic route generally includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Fluoropyridinyl Group: The fluoropyridinyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable fluoropyridine derivative reacts with the pyrazole intermediate.
Esterification: The final step involves the esterification of the pyrazole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
tert-Butyl 4-((6-fluoropyridin-2-yl)oxy)-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The fluoropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-((6-fluoropyridin-2-yl)oxy)-1H-pyrazole-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-((6-fluoropyridin-2-yl)oxy)-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridinyl group can form hydrogen bonds and hydrophobic interactions with target proteins, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 4-((6-fluoropyridin-2-yl)oxy)-1H-pyrazole-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate: This compound has a piperazine ring instead of a pyrazole ring, which may result in different biological activities and chemical reactivity.
tert-Butyl 4-(6-chloropyridin-2-yl)oxy-1H-pyrazole-1-carboxylate: The presence of a chlorine atom instead of a fluorine atom can affect the compound’s reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H14FN3O3 |
|---|---|
Molekulargewicht |
279.27 g/mol |
IUPAC-Name |
tert-butyl 4-(6-fluoropyridin-2-yl)oxypyrazole-1-carboxylate |
InChI |
InChI=1S/C13H14FN3O3/c1-13(2,3)20-12(18)17-8-9(7-15-17)19-11-6-4-5-10(14)16-11/h4-8H,1-3H3 |
InChI-Schlüssel |
OGCPUCVWCQCDRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C=C(C=N1)OC2=NC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid](/img/structure/B13730922.png)

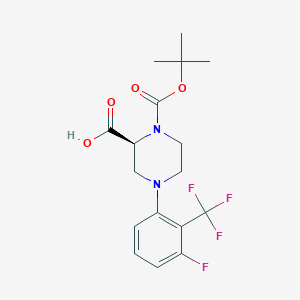
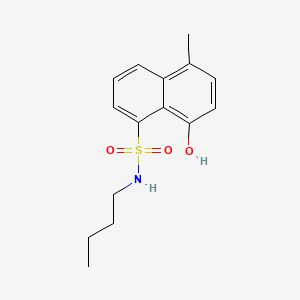


![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13730959.png)
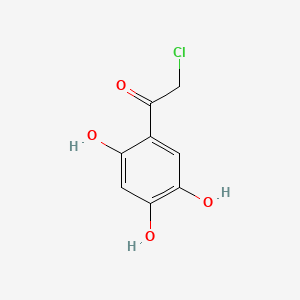
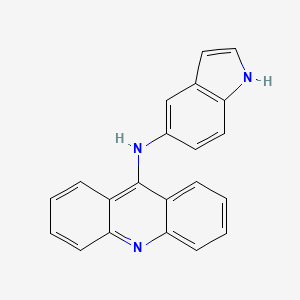
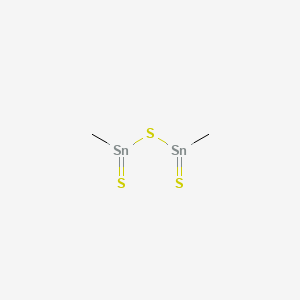
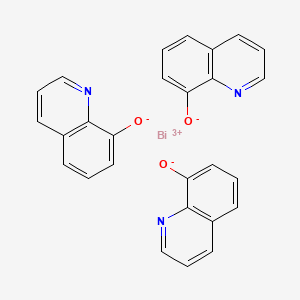
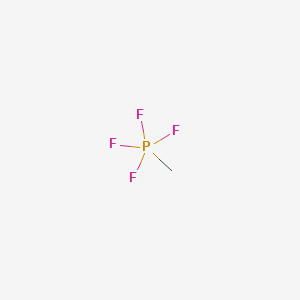
![7-(4-(biphenyl-3-ylmethyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one methanesulfonate](/img/structure/B13730991.png)

